molecular formula C14H24N2O4 B1449463 2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1822523-41-0

2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B1449463
M. Wt: 284.35 g/mol
InChI Key: JBCQABZUNBRISD-UHFFFAOYSA-N
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Description

“2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid” is a chemical compound with the molecular formula C14H23NO6S . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23NO6S/c1-13(2,3)21-12(18)15-9-14(8-10(15)11(16)17)4-6-22(19,20)7-5-14/h10H,4-9H2,1-3H3,(H,16,17) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 333.41 . It is a solid substance at room temperature .

Scientific Research Applications

Bioactive Compounds and Antioxidant Applications

Carboxylic acids and their derivatives are critical in synthesizing bioactive compounds with antioxidant, antimicrobial, and anticancer properties. Derivatives of neo fatty acids, which include a tert-butyl group, have shown high activity in these areas. Such compounds are prospects for future chemical preparations in cosmetic, agronomic, and pharmaceutical industries due to their diverse biological activities (Dembitsky, 2006). Additionally, the structure-activity relationships of selected carboxylic acids reveal that modifications in their structures can significantly influence their bioactive properties, particularly in antioxidant and antimicrobial activities (Godlewska-Żyłkiewicz et al., 2020).

Synthetic Applications and Chemical Synthesis

In chemical synthesis, the functional groups present in carboxylic acid derivatives play a pivotal role in the formation of complex molecules. For instance, levulinic acid (LEV), derived from biomass, showcases the versatility of carboxylic acids in drug synthesis due to its carbonyl and carboxyl functional groups. LEV and its derivatives can be used to synthesize a variety of value-added chemicals, highlighting the compound's flexibility and unique properties in drug synthesis, reducing synthesis costs, and simplifying steps (Zhang et al., 2021).

Environmental and Industrial Applications

Carboxylic acids also find applications in environmental and industrial processes. Their role in the biocatalyst inhibition of engineered microbes like Escherichia coli and Saccharomyces cerevisiae underlines the impact of carboxylic acids on microbial fermentation processes. This knowledge aids in designing metabolic engineering strategies to improve microbial tolerance and industrial performance (Jarboe et al., 2013). Furthermore, the use of supercritical CO2 in the reactive extraction of carboxylic acids from aqueous solutions offers an environmentally benign and efficient method for carboxylic acid separation, demonstrating the compound's significance in separation technology and industrial applications (Djas & Henczka, 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-9-14(4-6-15-7-5-14)8-10(16)11(17)18/h10,15H,4-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCQABZUNBRISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNCC2)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 3
2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 5
2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 6
2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

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